5-Chloroisatin
Overview
Description
5-chloro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles play a crucial role in cell biology and are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The compound 5-chloro-1H-indole-2,3-dione is particularly noted for its potential in chemotherapeutic applications .
Scientific Research Applications
5-chloro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Studied for its role in cell signaling pathways and as a potential anticancer agent.
Medicine: Investigated for its antiviral and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
Target of Action
It is structurally similar to the potent anticancer agent 5-fluorouracil , suggesting that it may share similar targets, such as enzymes involved in DNA replication and repair.
Mode of Action
5-Chloroisatin is known to react with substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to yield Schiff bases . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.
Result of Action
This compound has been shown to inhibit the growth of human breast cancer cells (MDA-MB-231) in vitro and in vivo . This suggests that the compound’s action results in the inhibition of cell proliferation and potentially the induction of cell death.
Future Directions
Biochemical Analysis
Biochemical Properties
5-Chloroisatin plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases. It reacts with substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to yield Schiff bases . Additionally, this compound has been shown to interact with enzymes such as Helicobacter pylori β-clamp, where it binds at the protein-protein interaction site . This interaction is crucial for understanding the compound’s inhibitory effects on bacterial growth.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been demonstrated to inhibit the growth of human breast cancer cells (MDA-MB-231) both in vitro and in vivo . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the β-clamp protein in Helicobacter pylori suggests a potential mechanism for disrupting bacterial DNA replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It forms stable complexes with malonic acid and hydrochloric acid, which are necessary for its biochemical activity . The compound’s ability to inhibit the β-clamp protein in Helicobacter pylori highlights its potential as an antimicrobial agent . Additionally, this compound’s structure allows it to participate in Schiff base formation, further elucidating its role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored in a cool, dry place and away from strong oxidizing agents . Over time, its stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on bacterial growth over extended periods, making it a reliable compound for long-term research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Artemia salina and Wistar rats, the compound exhibited low toxicity at higher doses . For instance, the oral administration of 300 mg/kg of this compound induced low or no toxicity in rats, while lower doses effectively inhibited cholinesterase activities . These findings suggest that this compound has a wide therapeutic window and can be safely used in various dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s structure allows it to participate in reactions that form Schiff bases, which are crucial for its metabolic functions . Additionally, this compound’s interaction with malonic acid and hydrochloric acid further elucidates its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility properties and interactions with biomolecules influence its localization and accumulation within cells . The compound’s ability to form stable complexes with other molecules aids in its efficient transport and distribution .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with targeting signals. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Its ability to form stable complexes and participate in Schiff base formation further supports its targeted localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-indole-2,3-dione typically involves the chlorination of indole-2,3-dione (isatin). One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure high yield.
Industrial Production Methods
Industrial production of 5-chloro-1H-indole-2,3-dione follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 5-chloroindoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-chloroindoline derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-chloroindoline-2,3-dione: Similar in structure but differs in its reactivity and applications.
Isatin (1H-indole-2,3-dione): Lacks the chlorine substituent, leading to different biological activities and chemical reactivity.
Uniqueness
5-chloro-1H-indole-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
5-chloro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJYQWGFIBCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170111 | |
Record name | 5-Chloro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-76-1 | |
Record name | 5-Chloroisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17630-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-indole-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17630-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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